Methyl 1-[2-hydroxy-3-[3-(pyrrolidin-1-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[2-hydroxy-3-[3-(pyrrolidin-1-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate: is a complex organic compound that features a piperidine ring, a pyrrolidine moiety, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[2-hydroxy-3-[3-(pyrrolidin-1-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenoxy group, and the incorporation of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the ester moiety.
Substitution: Nucleophilic substitution reactions can take place at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: In biological research, it serves as a probe to study receptor-ligand interactions and enzyme kinetics.
Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[2-hydroxy-3-[3-(pyrrolidin-1-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a physiological response. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- Methyl 1-[2-hydroxy-3-[3-(morpholin-1-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate
- Methyl 1-[2-hydroxy-3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate
Comparison: Compared to similar compounds, Methyl 1-[2-hydroxy-3-[3-(pyrrolidin-1-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate may exhibit unique pharmacological properties due to the presence of the pyrrolidine moiety, which can influence its binding affinity and selectivity for specific targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 1-[2-hydroxy-3-[3-(pyrrolidin-1-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-26-21(25)18-7-11-23(12-8-18)15-19(24)16-27-20-6-4-5-17(13-20)14-22-9-2-3-10-22/h4-6,13,18-19,24H,2-3,7-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPQHMPAZGNWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)CN3CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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